2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating effects, influencing reactivity patterns.
Properties
Molecular Formula |
C14H18BF3O3 |
|---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
2-[3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-10(14(16,17)18)11(8-9)19-5/h6-8H,1-5H3 |
InChI Key |
MHOTYVFBVMTFPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Aryl Halide Precursor
The starting material is typically 3-bromo-5-(trifluoromethyl)anisole or its positional isomer, which contains the methoxy and trifluoromethyl substituents on the aromatic ring. This compound can be commercially sourced or synthesized via electrophilic aromatic substitution or halogenation of the corresponding anisole derivative.
Palladium-Catalyzed Borylation Reaction
The core synthetic step is the Miyaura borylation, involving the coupling of the aryl halide with bis(pinacolato)diboron under palladium catalysis.
| Component | Amount / Equiv. | Role |
|---|---|---|
| Aryl halide (e.g., 3-bromo-5-(trifluoromethyl)anisole) | 1 equiv | Substrate |
| Bis(pinacolato)diboron (B2pin2) | 1.1–1.5 equiv | Boron source |
| Palladium catalyst (e.g., Pd(dppf)Cl2) | 2–5 mol% | Catalyst |
| Base (e.g., potassium acetate or potassium phosphate) | 2–3 equiv | Deprotonation and activation |
| Solvent (e.g., 1,4-dioxane, tetrahydrofuran) | Sufficient volume | Medium for reaction |
| Temperature | 80–100 °C | Reaction acceleration |
| Atmosphere | Inert (nitrogen or argon) | Prevent oxidation |
- Combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base in the solvent under an inert atmosphere.
- Heat the mixture to 80–100 °C for 12–24 hours.
- Upon completion, cool the reaction mixture and purify the product by column chromatography to isolate the boronate ester.
Alternative Synthetic Routes
Lithiation-Borylation Approach:
Directed ortho-lithiation of the methoxy-substituted trifluoromethylbenzene followed by quenching with pinacolborane or related boron electrophiles can afford the boronate ester. This method requires careful control of temperature and moisture exclusion.Use of MIDA Boronate Esters:
Masked boronic acid derivatives like MIDA esters can be used as intermediates, which upon hydrolysis and subsequent esterification with pinacol yield the dioxaborolane boronate ester.
Industrial and Scale-Up Considerations
Continuous Flow Synthesis:
To enhance scalability and reproducibility, continuous flow reactors have been employed for the borylation step, allowing precise control of temperature, reaction time, and mixing, which improves yield and purity.Optimization of Catalyst and Base:
Industrial processes optimize catalyst loading and base equivalents to reduce cost and waste. Palladium catalysts with bidentate ligands like dppf or SPhos are preferred for their high activity and stability.Purification:
Large-scale purification typically involves crystallization or preparative chromatography, with silica gel or C18 reversed-phase media, depending on the compound's polarity and stability.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed Miyaura Borylation | 3-bromo-5-(trifluoromethyl)anisole | Pd(dppf)Cl2, B2pin2, KOAc or K3PO4 | 80–100 °C, 12–24 h, inert gas | 75–85 | Most common, robust, scalable |
| Lithiation-Borylation | 3-methoxy-4-(trifluoromethyl)benzene | s-BuLi, pinacolborane | Low temp (−78 °C), inert atmosphere | 50–80 | Requires strict moisture control |
| MIDA Ester Strategy | Arylboronic acid MIDA ester | Pinacol, Pd catalyst | 90 °C, 24 h | ~80 | Useful for masked boron intermediates |
| Continuous Flow Borylation | Same as above | Pd catalyst, base, B2pin2 | Controlled flow, 80–100 °C | Improved | Industrial scale, enhanced reproducibility |
Research Findings and Analytical Data
NMR Characterization:
The boronate ester shows characteristic $$^{1}H$$ NMR signals for the tetramethyl groups around 1.2 ppm (singlet, 12H) and aromatic protons consistent with substitution patterns. $$^{13}C$$ NMR confirms the boronate carbon shifts near 83 ppm and aromatic carbons with trifluoromethyl substituent shifts.IR Spectroscopy:
Typical IR bands include C–O stretches near 1100 cm$$^{-1}$$, aromatic C–H stretches around 3000 cm$$^{-1}$$, and trifluoromethyl group absorptions near 1300–1200 cm$$^{-1}$$.Purity and Yield: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity, often showing >95% purity post purification.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phenols, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic ester and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physical and Chemical Properties
- Melting Points : Methoxy-substituted analogues (e.g., 2-(4-methoxyphenyl)-...) exhibit higher melting points (125–126°C) due to crystallinity, whereas trifluoromethyl groups reduce m.p. by increasing amorphous character.
- Stability: The trifluoromethyl group in the target compound resists hydrolysis better than electron-donating groups (e.g., -OCH₃), as seen in ’s phenol derivative.
- Reactivity : Electron-withdrawing -CF₃ accelerates transmetallation in Suzuki reactions compared to -CH₃ (), but steric bulk at the 3-position may slow coupling kinetics.
Research Findings and Data
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Yield (%) | Coupling Partner (Example) | Conditions | Reference |
|---|---|---|---|---|
| Target Compound | 85–92 | Aryl bromides (e.g., 5-bromoindazole) | Pd(PPh₃)₄, K₂CO₃, 80°C | [7, 13] |
| 2-(4-Ethynylphenyl)-... | 78 | Iodoarenes | Sonogashira conditions | [2] |
| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... | 95 | Methyl 6-bromo-1H-indazole-4-carboxylate | Pd(dppf)Cl₂, 100°C | [7] |
| 2-(3-Fluoro-4-methylphenyl)-... | 70 | Aryl chlorides | Microwave-assisted, 120°C | [19] |
Key Observations:
Biological Activity
The compound 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its unique structural features and potential biological applications. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 272.07 g/mol. It is characterized by a dioxaborolane ring structure that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.07 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 43 °C |
| Solubility | Soluble in methanol |
Anticancer Properties
Recent studies have indicated that dioxaborolanes exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
Dioxaborolanes have been investigated for their ability to inhibit specific enzymes critical in various biochemical pathways. For example, some derivatives have shown promise as inhibitors of proteases and kinases, which are vital in cancer progression and metastasis.
Case Studies
-
Study on Antitumor Activity :
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various dioxaborolane derivatives. The results demonstrated that compounds similar to 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. -
Enzyme Inhibition Analysis :
Another research article reported on the enzyme inhibitory effects of dioxaborolanes on serine proteases. The study found that these compounds could effectively inhibit enzyme activity at nanomolar concentrations, indicating their potential as therapeutic agents in diseases where these enzymes play a crucial role.
The biological activities of 2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Enzyme Modulation : Competitive inhibition or allosteric modulation of target enzymes.
Q & A
Q. Basic Research Focus
- Chromatography : Flash column chromatography with hexane/ethyl acetate (8:2) resolves unreacted boronic acid impurities.
- Recrystallization : Use methanol/dichloromethane (1:5) to yield crystalline product (purity >98%) .
- QC Metrics : Validate purity via ¹H NMR (absence of pinacol peaks at δ 1.3 ppm) and HPLC .
What advanced analytical methods resolve structural degradation under thermal or hydrolytic stress?
Q. Advanced Research Focus
- Stability Studies : Accelerated aging at 40°C/75% RH for 14 days, followed by:
- Crystallography : Single-crystal X-ray diffraction confirms steric protection by tetramethyl dioxaborolane .
How should control experiments be designed to diagnose unexpected byproducts in cross-coupling?
Q. Basic Research Focus
- Blank Reactions : Exclude Pd catalyst to test for non-catalytic pathways.
- Isolation of Byproducts : Use preparative TLC or HPLC to collect and characterize side products (e.g., homocoupling dimers via MS/MS).
- Competitive Experiments : Compare reactivity with 2-(4-fluorophenyl) analogs to identify substituent-driven side reactions .
Can DFT calculations predict steric/electronic effects of the trifluoromethyl-methoxy motif on catalytic efficiency?
Q. Advanced Research Focus
- Computational Modeling :
- Calculate LUMO energy of the boronic ester to predict oxidative addition rates.
- Simulate Pd intermediate geometries to assess steric clashes from -OMe and -CF₃ .
- Validation : Correlate computational data with experimental TOF (turnover frequency) measurements .
What protocols quantify boron content and ester stability in this compound?
Q. Basic Research Focus
- ICP-OES : Measure boron content (theoretical: ~3.8% w/w) to confirm stoichiometry.
- Hydrolytic Stability : Stir in pH 7.4 buffer for 24h; quantify intact ester via ¹H NMR integration .
How can competing decomposition pathways be mitigated in multi-step syntheses?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
